
4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil (4,7-SECO-TAMP) is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. 4,7-SECO-TAMP is a unique molecule that is composed of a methyl ester group and a seco-tebipenem moiety. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor activities. In addition, 4,7-SECO-TAMP has been shown to have potential applications in the field of drug discovery, as it has been found to be a potent inhibitor of various enzymes.
Aplicaciones Científicas De Investigación
Chemical Modification and Application Potential
Chemical modification of xylan, a process related to derivatives such as 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil, illustrates a promising path toward new biopolymer ethers and esters. These modifications result in specific properties that vary based on functional groups, substitution degrees, and patterns. The synthesis of novel xylan esters through conversion with acids and activating agents under homogeneous conditions highlights the potential for creating advanced materials with diverse applications. This includes the formation of nanoparticles for drug delivery and antimicrobial agents, showcasing the broad application potential in pharmaceuticals and materials science (Petzold-Welcke et al., 2014).
Biotechnological Routes from Biomass
The biotechnological production of lactic acid from biomass offers a foundation for the synthesis of valuable chemicals such as acrylic acid, 1,2-propanediol, and lactate ester. These derivatives, potentially including this compound, can be generated via chemical and biotechnological routes, highlighting the significance of lactic acid as a sustainable feedstock for green chemistry. This approach not only emphasizes resource conservation and waste minimization but also the economic and environmental benefits of utilizing biomass for chemical production (Gao et al., 2011).
Advances in Analytical and Synthetic Methods
Innovations in analytical and synthetic methodologies for esters emphasize the importance of rapid, accurate, and reliable procedures. These advancements are crucial for the development and characterization of compounds like this compound. The focus on refining methanolysis processes for fats and oils, alongside the synthesis of esters through alkoxycarbonylation of unsaturated substrates, underlines the continuous improvement in the chemical industry's capacity to produce esters efficiently and with high selectivity (Bannon et al., 1982; Sevostyanova & Batashev, 2023).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil involves a multistep process starting from commercially available starting materials. The key steps involve protection of functional groups, formation of key intermediates, and deprotection to obtain the final product.", "Starting Materials": [ "Methyl 2-oxocyclohexanecarboxylate", "2,2-dimethyl-1,3-dioxolane-4-methanol", "4-bromo-2-methylbenzoic acid", "Triethylamine", "Hydrochloric acid", "Potassium carbonate", "Ethyl acetate", "Methanol", "Diisopropylamine", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide", "Pivaloyl chloride", "Sodium hydroxide", "Chloroform" ], "Reaction": [ { "Step 1": "Protection of the carboxylic acid group of methyl 2-oxocyclohexanecarboxylate using 2,2-dimethyl-1,3-dioxolane-4-methanol and catalytic hydrochloric acid to obtain the corresponding methyl ester.", "Reagents": [ "Methyl 2-oxocyclohexanecarboxylate", "2,2-dimethyl-1,3-dioxolane-4-methanol", "Hydrochloric acid" ], "Products": "Methyl ester of 2-oxocyclohexanecarboxylic acid" }, { "Step 2": "Bromination of 4-bromo-2-methylbenzoic acid using potassium carbonate and hydrochloric acid to obtain the corresponding brominated intermediate.", "Reagents": [ "4-bromo-2-methylbenzoic acid", "Potassium carbonate", "Hydrochloric acid" ], "Products": "Brominated intermediate" }, { "Step 3": "Coupling of the brominated intermediate from step 2 with the protected methyl ester from step 1 using diisopropylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to obtain the corresponding ester intermediate.", "Reagents": [ "Brominated intermediate", "Protected methyl ester", "Diisopropylamine", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide" ], "Products": "Ester intermediate" }, { "Step 4": "Deprotection of the ester intermediate from step 3 using sodium hydroxide to obtain the corresponding carboxylic acid intermediate.", "Reagents": [ "Ester intermediate", "Sodium hydroxide" ], "Products": "Carboxylic acid intermediate" }, { "Step 5": "Protection of the carboxylic acid group of the intermediate from step 4 using pivaloyl chloride and triethylamine to obtain the corresponding pivalate intermediate.", "Reagents": [ "Carboxylic acid intermediate", "Pivaloyl chloride", "Triethylamine" ], "Products": "Pivalate intermediate" }, { "Step 6": "Deprotection of the pivalate intermediate from step 5 using sodium hydroxide to obtain the final product, 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil.", "Reagents": [ "Pivalate intermediate", "Sodium hydroxide", "Chloroform" ], "Products": "4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil" } ] } | |
Número CAS |
1391053-29-4 |
Fórmula molecular |
C23H35N3O7S2 |
Peso molecular |
529.667 |
Nombre IUPAC |
2,2-dimethylpropanoyloxymethyl (2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-2-[(2S,3R)-3-hydroxy-1-methoxy-1-oxobutan-2-yl]-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C23H35N3O7S2/c1-12-16(15(13(2)27)19(28)31-6)25-17(20(29)32-11-33-21(30)23(3,4)5)18(12)35-14-9-26(10-14)22-24-7-8-34-22/h12-16,25,27H,7-11H2,1-6H3/t12-,13-,15-,16-/m1/s1 |
Clave InChI |
RCIMVZWCHLOZJH-RRCSTGOVSA-N |
SMILES |
CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)
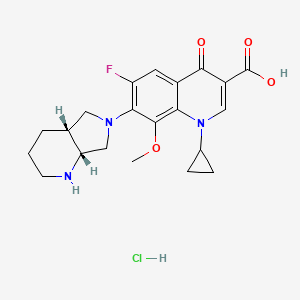

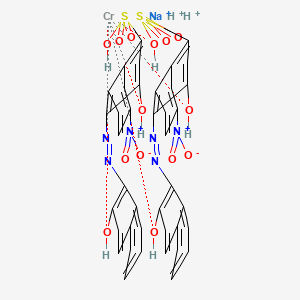
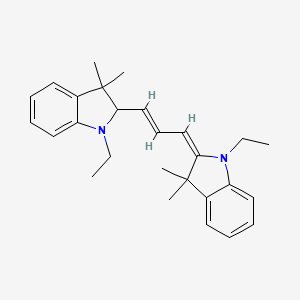
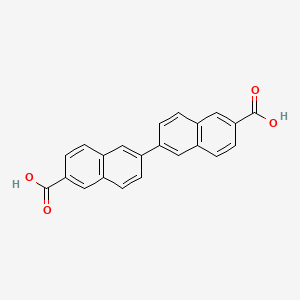

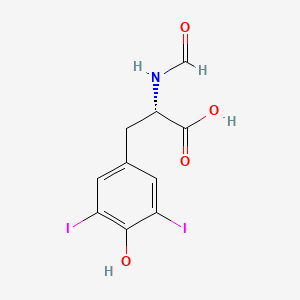

![1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene)](/img/structure/B589450.png)